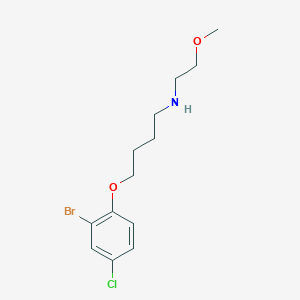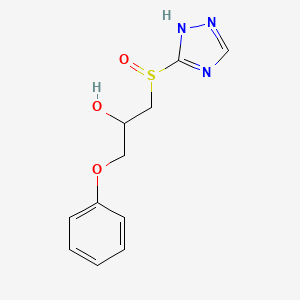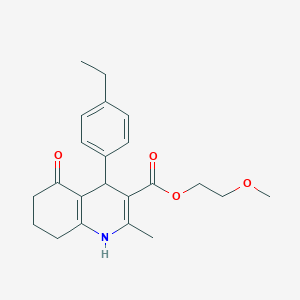![molecular formula C17H17NO B5169113 3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one exerts its effects on cancer cells by activating the p53 pathway, which is a tumor suppressor pathway that regulates cell growth and apoptosis. This compound induces apoptosis by phosphorylating and activating several downstream targets, including Bcl-2, a protein that inhibits apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been found to regulate autophagy, a process by which cells break down and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its specificity for cancer cells, which reduces the risk of off-target effects. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for combination therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for research on 3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of novel this compound inhibitors for use in cancer treatment. Additionally, researchers are exploring the use of this compound as a biomarker for cancer diagnosis and prognosis. Finally, there is interest in exploring the potential of this compound in other disease areas, such as neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for use in cancer treatment. Its ability to induce apoptosis and sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for combination therapy. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in other disease areas.
Méthodes De Synthèse
The synthesis of 3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one involves the reaction of 3,4-dimethylacetophenone and aniline in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or cell death, in cancer cells by activating the p53 pathway. Additionally, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-16(12-14(13)2)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCWAPFTATGFD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B5169051.png)

![6-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5169066.png)
![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)

![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)
![10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5169120.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)
![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
